molecular formula C153H229Cl4N43O49S B607659 Glucagon CAS No. 16941-32-5

Glucagon

カタログ番号 B607659
CAS番号: 16941-32-5
分子量: 3628.627
InChIキー: DLAGKSYYPKVDCE-GEZPAFOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glucagon is a hormone produced by the alpha cells in the pancreas . It plays a crucial role in regulating blood glucose levels by increasing blood sugar levels when they drop too low . It does this by triggering the liver to convert stored glucose (glycogen) into a usable form and then release it into the bloodstream . This compound also prevents the liver from taking in and storing glucose so that more glucose stays in the blood .


Synthesis Analysis

This compound is synthesized from a precursor molecule, prothis compound . The process of this compound production involves the cleavage of prothis compound by proprotein convertase 2 in pancreatic islet α cells . In addition to the pancreas, this compound is also produced by alpha cells in the stomach .


Molecular Structure Analysis

This compound is a 29-amino acid polypeptide . Its primary structure in humans is: NH2 - His - Ser - Gln - Gly - Thr - Phe - Thr - Ser - Asp - Tyr - Ser - Lys - Tyr - Leu - Asp - Ser - Arg - Arg - Ala - Gln - Asp - Phe - Val - Gln - Trp - Leu - Met - Asn - Thr - COOH . The this compound fibril consists of many layers of flat sheets known as beta sheets stacked on top of one another .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, the nitration of this compound with tetranitromethane results in modifications of tyrosyl residues . This compound also catalyzes biologically important reactions, including esterolysis, lipid hydrolysis, and dephosphorylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using a variety of techniques including mass spectrometry (MS), reversed phase HPLC (RP-HPLC), size exclusion HPLC (SE-HPLC), infrared (IR) spectroscopy, differential scanning calorimetry (DSC) and turbidity .

科学的研究の応用

  • GLP-1 as a Treatment for Type II Diabetes : GLP-1, a gut hormone, has potential in the treatment of type II diabetes mellitus. It was initially identified for its glucose-dependent stimulation of insulin secretion, decrease of gastric emptying, inhibition of food intake, and modulation of rodent β-cell proliferation (Göke, Göke, Holst, & Ørskov, 1993).

  • Structural Modification and Patent Technology of GLP-1 : There is a focus on the structural modification of GLP-1 to enhance its hypoglycemic effect, with several patent technologies developed around this area. These modifications are aimed at improving the therapeutic potential of GLP-1 (Xia Wen-jin, 2015).

  • Multifaceted Nature and Pharmacology of GLP-1 : GLP-1 has been found to have cardio- and neuroprotective effects, decrease inflammation and apoptosis, and has implications for learning and memory, reward behavior, and palatability. Biochemically modified GLP-1 receptor agonists are in clinical use for the treatment of type-2 diabetes, and several GLP-1-based pharmacotherapies are in evaluation for obesity treatment (Müller et al., 2019).

  • Historical and Clinical Development of GLP-1 : The discovery of GLP-1 spans over 30 years, establishing its role as an insulin-stimulating glucoregulatory hormone. The research also includes its use in treating short bowel syndrome (SBS) and its emerging roles in GLP biology (Drucker, Habener, & Holst, 2017).

  • GLP-1 in Glycaemic Control, Insulin Sensitivity, and β-Cell Function : A study on the long-term effects of continuous GLP-1 administration in type 2 diabetes patients showed improvements in fasting and mean plasma glucose, haemoglobin A1c, fasting and mean concentrations of free fatty acids, and beta-cell function (Zander, Madsbad, Madsen, & Holst, 2002).

  • Stabilization of Glucagon for Clinical Use : Research into the encapsulation and stabilization of this compound using trehalose glycopolymer nanogels has shown potential in improving its solution stability and activity, which is crucial for its clinical applications (Boehnke et al., 2018).

  • This compound in Critical Care Medicine : this compound has been identified as an effective therapeutic agent in critical care medicine, used in the treatment of hypoglycemia, cardiogenic shock, heart failure, and more. Its clinical uses extend beyond its endogenous hormonal functions (Hall-Boyer, Zaloga, & Chernow, 1984).

作用機序

Target of Action

Glucagon is a peptide hormone, produced by alpha cells of the pancreas . Its primary target is the liver, where it binds to the this compound receptor, a G protein-coupled receptor (GPCR) located in the plasma membrane of the cell . The liver cells are the main site of this compound action, but this compound receptors are also found in other parts of the body including the kidney, adipose tissue, brain, and the pancreatic β-cells .

Mode of Action

Upon binding to its receptor, this compound activates the enzyme adenylate cyclase which increases cyclic AMP (cAMP) intracellularly . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells . This activation of hepatic this compound receptors stimulates glycogenolysis (the conversion of stored glycogen into glucose) and the release of glucose .

Biochemical Pathways

This compound primarily affects the glucose metabolism pathway. It promotes the breakdown of glycogen (glycogenolysis) to increase the concentration of glucose in the bloodstream . It also stimulates gluconeogenesis, which is the production of glucose from amino acids and glycerol in the liver . These actions of this compound help maintain glucose homeostasis, especially during periods of fasting or low blood sugar .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic effect. It is known that this compound is a peptide hormone, and like other peptide hormones, it is likely to be absorbed into the bloodstream after secretion, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The primary result of this compound’s action is an increase in blood glucose levels. By promoting glycogenolysis and gluconeogenesis in the liver, this compound raises the concentration of glucose in the bloodstream . This is particularly important in preventing hypoglycemia (low blood sugar). In addition to its effects on glucose metabolism, this compound also plays a role in lipid and amino acid metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound secretion is more susceptible to changes in the plasma concentration of certain amino acids than to changes in plasma concentrations of glucose . Moreover, studies suggest that high-fat diet-induced hepatic steatosis is associated with this compound resistance . Therefore, both internal body conditions and external environmental factors can impact the action of this compound.

将来の方向性

The future of glucagon research is promising. There is a renewed interest in this compound biology due to its beneficial impact on weight loss and fatty liver diseases . This has sparked further pharmacological pursuits, including the development of dual and triple receptor agonists combining this compound and incretin hormone receptor agonism .

特性

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H225N43O49S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016809
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER

CAS RN

9007-92-5, 16941-32-5
Record name Glucagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucagon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: How does glucagon interact with its target and what are the downstream effects?

A1: this compound exerts its primary effects by binding to the this compound receptor (GCGR), a G protein-coupled receptor primarily located in the liver. [, ] This binding triggers a signaling cascade, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). [, , , ] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various enzymes involved in glucose metabolism. [, ] This cascade ultimately promotes hepatic glucose production (HGP) by stimulating glycogenolysis and gluconeogenesis. [, , , ]

Q2: Does this compound have any extra-hepatic effects?

A2: While the liver is the primary target, this compound also exerts actions on other tissues. For instance, this compound can directly stimulate lipolysis in adipose tissue, although this effect might be less prominent at physiological this compound concentrations. [] Additionally, this compound influences satiety signaling in the brain, although the mechanisms are complex and may involve interplay with other hormones like ghrelin. []

Q3: What is the role of mini-glucagon in the heart?

A3: Research suggests that cardiac cells process this compound into its C-terminal fragment, mini-glucagon (19-29). [] This fragment plays a crucial role in the positive inotropic effect of this compound on the heart. Mini-glucagon triggers the release of arachidonic acid (AA) from cardiac cells, which in turn influences calcium homeostasis and potentiates the contractile effects of this compound and cAMP. []

Q4: What is the molecular structure of this compound?

A4: this compound is a 29-amino acid peptide hormone with the following sequence: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr.

Q5: Are there any modifications in this compound structure that impact its activity?

A5: Yes, even subtle modifications in the this compound structure can significantly impact its activity and receptor selectivity. For instance, replacing four amino acids in the N-terminal extracellular domain of the this compound-Like Peptide-1 receptor (GLP-1R) with the corresponding residues from the this compound receptor drastically reduces its affinity for GLP-1 and increases its affinity for this compound. [] Similarly, fluorescent labeling of tryptophan-25 in this compound, while retaining its binding and adenylate cyclase activation capabilities, provides a valuable tool to study receptor disposition in cell membranes. []

Q6: How can we study the degradation of this compound?

A6: Novel assays utilizing fluoresceinated and biotinylated this compound, labeled at the N- and C-termini respectively, have been developed to study this compound degradation. [] Proteolysis of this labeled this compound separates the two tags, allowing for quantification of the degradation process using techniques like fluorescence or fluorescence polarization. []

Q7: How is this compound secretion regulated within pancreatic islets?

A7: this compound secretion is tightly regulated by paracrine signaling within pancreatic islets. Insulin, released by β-cells, plays a key role in suppressing this compound secretion from α-cells. [] This inhibitory effect of insulin involves direct modulation of α-cell signaling pathways and interaction with GABAergic mechanisms. [, ] Conversely, glycine, acting via α-cell glycine receptors, emerges as a primary stimulator of this compound release. []

Q8: How does γ-hydroxybutyrate (GHB) influence this compound secretion?

A8: GHB, produced by β-cells in response to glucose, acts as an inhibitory neurotransmitter on α-cells. [] This suggests that GHB, alongside glycine, contributes to the intricate receptor-based mechanism controlling this compound release in response to metabolic signals. []

Q9: What is the role of this compound in the development of type 2 diabetes?

A9: In type 2 diabetes, dysregulation of this compound secretion contributes to hyperglycemia. [, ] Elevated this compound levels, coupled with insulin resistance, result in excessive hepatic glucose production, further exacerbating hyperglycemia. [, , ]

Q10: Can this compound antagonism be a potential therapeutic target for type 2 diabetes?

A10: Yes, this compound antagonism is a promising therapeutic avenue for type 2 diabetes. By blocking this compound's action on the liver, this compound antagonists aim to reduce HGP and improve glycemic control. [, , ] Various approaches are being investigated, including monoclonal antibodies that block the this compound receptor, offering potential for improved glucose management in individuals with type 2 diabetes. [, ]

Q11: What are the limitations of using this compound or thyroid hormone individually for treating metabolic diseases?

A11: While both this compound and thyroid hormone (T3) hold potential for treating metabolic diseases, their individual use is hampered by adverse effects. [] this compound can induce hyperglycemia, while T3 can lead to tachycardia and bone loss. []

Q12: How does the hybrid this compound/T3 conjugate overcome these limitations?

A12: The this compound/T3 conjugate leverages the beneficial effects of both hormones while minimizing their individual side effects. [] Studies in rodent models demonstrate its effectiveness in reducing cholesterol, reversing steatohepatitis, improving glucose tolerance, and reducing body weight without significant cardiovascular side effects. []

Q13: How does this compound affect bile flow and bile acid metabolism?

A13: this compound stimulates bile flow through a mechanism distinct from that of secretin, involving different receptors. [] While secretin increases bicarbonate concentration in bile, this compound does not. [] Intriguingly, this compound potentiates secretin-stimulated bile flow, indicating a complex interplay between these hormones in regulating bile secretion. [] In patients with cirrhosis and liver cancer, this compound administration after hepatectomy leads to a decrease in total bile acids, highlighting its potential role in managing bile acid metabolism in liver disease. []

Q14: How does this compound influence glucose levels during fasting?

A15: this compound plays a critical role in maintaining glucose levels during prolonged fasting. [] By promoting HGP, this compound ensures a steady supply of glucose to vital organs when dietary intake is absent. Studies in dogs demonstrate that suppressing this compound secretion during fasting leads to a significant decline in glucose production, underscoring its importance in this metabolic state. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。